Azoli

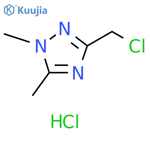

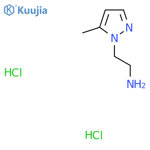

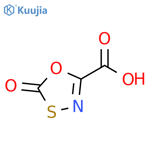

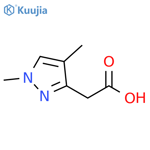

Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.

In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.

Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- Pirazoli

- tiazoli

- Triazoli

- Imidazoli

- Ossadiazoli

- isossazoli

- tetrazoli

- ossazoli

- Tiadiazoli

- acidi carbossilici pirazolici e derivati

- 2,4,5-trisostituiti ossazoli

- Fenilpirazoli

- 4,5-disostituiti tiazoli

- Acidi carbossilici imidazolili e derivati

- fenile-1,3-ossazoli

- imidazoli N-sostituiti

- tiazoli 2,4-disostituiti

- Nitroimidazoli

- fenilimidazoli

- tiazoli 2,5-disostituiti

- Fenilossadiazoli

- Amminoimidazoli

- ditiazoli

- tiazoli 2,4,5-trisostituiti

- Acidi carbossilici del tiazolo e derivati

- tiazolcarbossammidi

- 2,4,5-trisostituiti imidazoli

- 1,2,4,5-tetrasostituiti imidazoli

- 1,2,4-trisostituiti imidazoli

- imidazoli trisostituiti

- ossazoli 2,4-disostituiti

- ossazoli 4,5-disostituiti

- Carbonilimidazoli

- Fenile-1,2,4-triazoli

Letteratura correlata

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

Fornitori consigliati

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati